molecular formula C9H10O B082610 4-Cyclopropylphenol CAS No. 10292-61-2

4-Cyclopropylphenol

Cat. No.: B082610
CAS No.: 10292-61-2
M. Wt: 134.17 g/mol
InChI Key: IGIWPHRUBXKMAR-UHFFFAOYSA-N
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Description

4-Cyclopropylphenol, also known as this compound, is an organic compound with the molecular formula C9H10O. It is a white crystalline solid with a special aromatic odor. This compound is slightly soluble in water but can be dissolved in organic solvents such as ethanol, ether, and dichloromethane .

Preparation Methods

4-Cyclopropylphenol can be synthesized through the reaction of benzene with cyclopropanol in the presence of an acid catalyst . The reaction conditions typically involve maintaining a controlled temperature and ensuring the presence of the catalyst to facilitate the reaction. Industrial production methods may vary, but the fundamental process remains similar, focusing on optimizing yield and purity.

Chemical Reactions Analysis

4-Cyclopropylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted phenols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Cyclopropylphenol involves its interaction with cellular components. It can increase intracellular reactive oxygen species (ROS) levels, alter mitochondrial membrane potential (MMP), and affect cell membrane permeability . These actions can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

4-Cyclopropylphenol can be compared with other phenolic compounds such as:

Properties

IUPAC Name

4-cyclopropylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIWPHRUBXKMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450731
Record name 4-cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10292-61-2
Record name 4-cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 500 ml flask equipped with a reflux condenser, and magnetic stirring bar under a nitrogen atmosphere were placed 11 g (37.6 moles) of dibromocyclopropylphenol, 100 ml of toluene, and 50 g of 70% solution of "Red-Al" [sodium bis(2-methoxyethoxy aluminum hydride)] in benzene. The solution was then heated to reflux for 6 hours and allowed to stir overnight at room temperature. The reaction was then quenched with water and acidified with concentrated hydrochloric acid. The layers were separated and the aqueous layer extracted with 100 ml of ether. The organic layers were combined and washed with dilute base. The water layer was then acidified with concentrated hydrochloric acid and extracted with methylene dichloride. The methylene dichloride extract was dried over anhydrous magnesium sulfate and the solvent evaporated. A yield of 3 g of 4-cyclopropylphenol, an amber oil, was obtained.
Name
dibromocyclopropylphenol
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11 g
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100 mL
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solution
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sodium bis(2-methoxyethoxy aluminum hydride)
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Synthesis routes and methods III

Procedure details

To a solution of acetic acid 4-cyclopropyl-phenyl ester (16.1 g, 0.0914 mol) in mixed solvent (40 mL, MeOH: THF=1:1) was added sodium acetate (19.4 g, 0.183 mol). The reaction mixture was stirred two hours. Solvent was evaporated under reduced pressure to provide a crude mixture, to which was then added Et2O. The solid was filtered and the filtrate was concentrated to afford the title compound as a yellow oil (12.1 g, 99%).
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acetic acid 4-cyclopropyl-phenyl ester
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16.1 g
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19.4 g
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclopropylphenol
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4-Cyclopropylphenol
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4-Cyclopropylphenol
Customer
Q & A

Q1: What is known about the reactivity of 4-Cyclopropylphenol with methane monooxygenase?

A1: Research suggests that this compound can be formed during the oxidation of cyclopropylbenzene by methane monooxygenase from Methylosinus capsulatus (Bath). [] This reaction also yields 3-phenylprop-2-en-1-ol and benzyl alcohol, indicating a non-concerted oxidation mechanism potentially involving charged or radical intermediates. [] The formation of the ring-opened product, 3-phenylprop-2-en-1-ol, suggests that the cyclopropyl group in this compound might be susceptible to ring-opening reactions under certain oxidative conditions. []

Q2: Is there evidence for the formation of ring-opened products from other cyclopropyl-containing compounds when reacted with methane monooxygenase?

A2: Yes, studies have shown that cyclopropylphenylmethane undergoes ring-opening when exposed to methane monooxygenase from Methylosinus trichosporium OB3b, forming 4-phenylbut-2-ene-1-ol as approximately 30% of the product. [] This finding, along with the observation of ring-opening in cyclopropylbenzene, suggests that the presence of the aromatic ring might influence the reactivity of the cyclopropyl group in these reactions. []

Q3: Are there convenient methods for synthesizing this compound?

A3: Yes, a convenient preparation method for this compound has been reported. [, ] While the specific details are not outlined in the provided abstracts, the existence of these publications indicates established synthetic routes for this compound.

Q4: Has the behavior of this compound ethers been investigated under nitration conditions?

A4: Yes, research has explored the behavior of both 2- and this compound ethers during nitration reactions using nitric acid in acetic anhydride. [] This suggests that the reactivity of the cyclopropyl group in this compound can be influenced by the presence and position of other substituents on the aromatic ring.

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